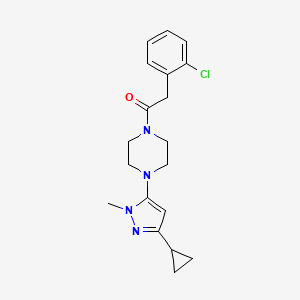

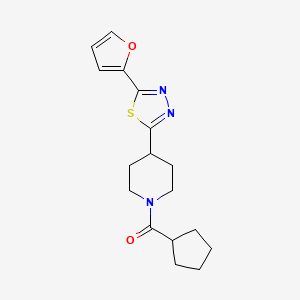

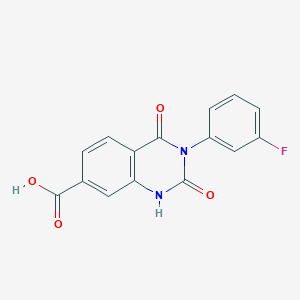

2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is a derivative of piperazine, which is known for its potential biological activities. The compound is structurally related to other piperazine derivatives that have been synthesized and tested for their anticancer and antituberculosis properties. Although the exact compound is not described in the provided papers, the related compounds provide insight into the potential activities and properties of this class of compounds.

Synthesis Analysis

The synthesis of related piperazine derivatives involves the reductive amination method using sodium triacetoxyborohydride to yield various piperazine derivatives, as described in the first paper. This method is characterized as simple and convenient, suggesting that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by elemental analysis and spectral studies, including IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques are crucial for establishing the structure of the compound and confirming the successful synthesis of the desired product.

Chemical Reactions Analysis

The related compounds have been synthesized through specific chemical reactions, such as the condensation of different starting materials in the presence of a catalytic amount of conc. HCl . This indicates that the compound of interest may also be synthesized through similar condensation reactions, utilizing appropriate starting materials and reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds' properties can be inferred. The solubility, stability, and reactivity of the compound can be expected to be similar to those of the related piperazine derivatives, which have been used in biological assays .

Relevant Case Studies

The first paper provides a case study where selected piperazine derivatives were screened for in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and for antituberculosis activity using the standard strain of M. tb H37Rv . Compounds 3a and 3c showed significant activity in these assays, indicating that the compound may also exhibit similar biological activities.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

A study by Gan, Fang, and Zhou (2010) on azole-containing piperazine derivatives, which are structurally similar to the compound , highlighted their potential for antibacterial and antifungal applications. These compounds showed significant in vitro antibacterial and antifungal activities, suggesting a potential use for 2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone in treating microbial infections (Gan, Fang, & Zhou, 2010).

Anticancer and Antitumor Potential

Several studies have investigated the anticancer and antitumor potential of compounds similar to 2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone. Yurttaş et al. (2014) found that certain 1,2,4-triazine derivatives bearing a piperazine amide moiety exhibited promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014). Additionally, Hakobyan et al. (2020) discussed the synthesis of piperazine-based tertiary amino alcohols and their derivatives, which showed an effect on tumor DNA methylation, suggesting a potential use for similar compounds in cancer treatment (Hakobyan et al., 2020).

Neuroprotective Activities

The neuroprotective activities of benzylpiperazine-based derivatives have been studied by Gao et al. (2022), who found that certain compounds showed significant protective effects against cell damage caused by oxidative stress, suggesting potential applications for similar compounds in treating neurological conditions (Gao et al., 2022).

Potential as Antitubercular Agents

Bhoot et al. (2011) synthesized a series of compounds including 1-(4-chlorophenyl) cyclopropyl derivatives which were screened for their antitubercular activity. The structure and activity of these compounds suggest potential applications of similar compounds, such as 2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone, in the treatment of tuberculosis (Bhoot et al., 2011).

Antimicrobial Activity

Compounds structurally related to 2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone have shown antimicrobial efficacy. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that exhibited good antimicrobial activity, indicating potential for similar compounds in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O/c1-22-18(13-17(21-22)14-6-7-14)23-8-10-24(11-9-23)19(25)12-15-4-2-3-5-16(15)20/h2-5,13-14H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECIDTXGMDRVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)